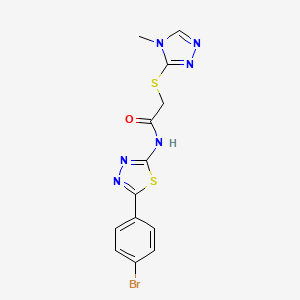

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN6OS2/c1-20-7-15-19-13(20)22-6-10(21)16-12-18-17-11(23-12)8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLUXGRENVQCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Triazole Moiety: The triazole ring can be introduced via a click chemistry approach, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the thiadiazole derivative with a suitable thiol under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro or azide groups if present, converting them to amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The presence of the bromophenyl and triazole moieties may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is structurally analogous to several derivatives reported in recent literature. Below is a systematic comparison based on substituents, molecular features, and hypothesized biological implications.

Core Heterocyclic Modifications

- Thiadiazole vs. Triazole Positioning : Unlike compounds such as 618413-34-6 (N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide), which places the triazole group adjacent to a furan substituent, the target compound integrates a methyl-substituted triazole directly into the acetamide chain. This may enhance metabolic stability due to reduced steric hindrance.

- Bromophenyl vs.

Side Chain Variations

- Sulfanyl vs. Sulfonyl Groups : The sulfanyl (S–) linkage in the target compound contrasts with the sulfonyl (–SO₂–) group in 296895-46-0 (N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide). Sulfonyl groups are electron-withdrawing and may reduce nucleophilic reactivity, whereas sulfanyl groups offer redox versatility.

Molecular Weight and Solubility Trends

The lower molar mass of the target compound (435.31 g/mol) compared to 296895-46-0 (512.46 g/mol) suggests improved solubility in polar solvents, critical for bioavailability.

Hypothesized Pharmacological Implications

- Bioactivity : The 4-bromophenyl group may enhance binding to hydrophobic enzyme pockets, as seen in brominated kinase inhibitors.

- Metabolic Stability : The 4-methyl group on the triazole could mitigate oxidative degradation, a common issue with unsubstituted triazoles.

- Synergistic Effects: The dual thiadiazole-triazole system may enable multitarget interactions, similar to 623935-79-5, which combines pyrazole and thiazolidinone moieties for anticancer activity.

Biological Activity

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that integrates the pharmacologically significant thiadiazole and triazole moieties. These structural frameworks have been associated with a variety of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through a review of recent literature and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 397.29 g/mol. The structure includes a bromophenyl group attached to a thiadiazole ring, which is further linked to a triazole moiety via a thioether bond.

Antimicrobial Activity

The 1,3,4-thiadiazole and 1,2,4-triazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing these moieties exhibit activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.

- Antibacterial Activity : Studies have reported that derivatives of 1,3,4-thiadiazole show promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics like ampicillin. For example, certain derivatives exhibited MIC values as low as 32.6 μg/mL compared to 47.5 μg/mL for itraconazole .

- Antifungal Activity : The compound has also been tested for antifungal properties against strains such as Candida albicans and Aspergillus niger, showing moderate to significant activity .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Sample A | 32.6 | E. coli |

| Sample B | 47.5 | S. aureus |

| Sample C | 40.0 | C. albicans |

Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro against various cancer cell lines including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The MTT assay results indicated that the compound exhibits cytotoxic effects on these cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been documented. It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases .

Case Studies

- Synthesis and Screening : A study synthesized various thiadiazole derivatives and evaluated their biological activities. Among these derivatives, one with a similar structure to this compound demonstrated superior antimicrobial activity compared to existing standards .

- Mechanistic Insights : Research focusing on the mechanism of action revealed that these compounds may act by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.